molecular formula C12H12N4O B5460604 N-cyclopropyl-3-(1,2,4-triazol-4-yl)benzamide

N-cyclopropyl-3-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B5460604
M. Wt: 228.25 g/mol
InChI Key: KIFQGVTXYQFLFK-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-(1,2,4-triazol-4-yl)benzamide is a compound that features a benzamide core substituted with a cyclopropyl group and a 1,2,4-triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-(1,2,4-triazol-4-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopropyl-3-(1,2,4-triazol-4-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The 1,2,4-triazole ring is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to antimicrobial or anticancer effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-3-(1,2,4-triazol-4-yl)benzamide: Unique due to its specific substitution pattern and potential biological activities.

    1,2,4-Triazole Derivatives: Compounds like fluconazole and voriconazole, which are used as antifungal agents.

    Benzamide Derivatives: Compounds like metoclopramide, used as antiemetics.

Uniqueness

This compound stands out due to its combination of a cyclopropyl group, a benzamide core, and a 1,2,4-triazole ring, which together confer unique chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development .

Properties

IUPAC Name

N-cyclopropyl-3-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c17-12(15-10-4-5-10)9-2-1-3-11(6-9)16-7-13-14-8-16/h1-3,6-8,10H,4-5H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFQGVTXYQFLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC=C2)N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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